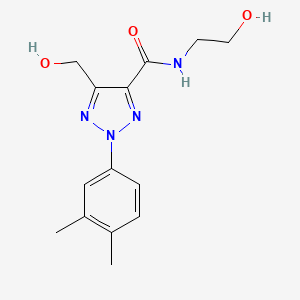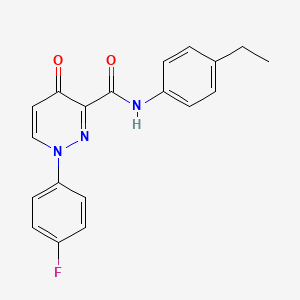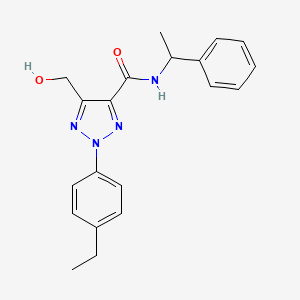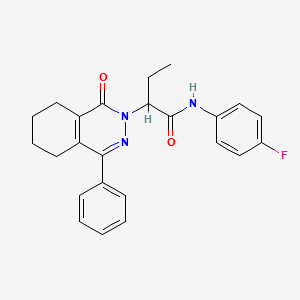
2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials include 3,4-dimethylphenyl hydrazine and ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The final step involves the introduction of the hydroxyethyl and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydroxyethyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 1,2,3-triazole-4-carboxamides with different aryl or alkyl groups.
- Triazole derivatives with varying hydroxyalkyl substituents. These similar compounds may share some biological activities but differ in their potency, selectivity, and overall efficacy.
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-9-3-4-11(7-10(9)2)18-16-12(8-20)13(17-18)14(21)15-5-6-19/h3-4,7,19-20H,5-6,8H2,1-2H3,(H,15,21) |
InChI Key |
JYNDMTMQAFAYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-phenoxyacetamide](/img/structure/B11375137.png)

![2-{[3-(4-Methylphenoxy)propyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11375141.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375146.png)




![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11375194.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11375201.png)
![2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375205.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}thiophene-2-carboxamide](/img/structure/B11375206.png)
![5-chloro-N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11375207.png)
![3-(4-Chlorobenzyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11375213.png)
